N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide is a complex organic compound that features a trifluoromethyl group, a phenylsulfonyl group, and a tetrahydroquinoline moiety
Mechanism of Action
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phophate-uridyltransferase (GlmU) .
Mode of Action
This compound interacts with its targets, MurD and GlmU, by binding to their active sites. This binding inhibits the normal function of these enzymes, disrupting the synthesis of bacterial membranes .
Biochemical Pathways
The inhibition of MurD and GlmU enzymes by this compound affects the biochemical pathway responsible for the synthesis of peptidoglycan, a major component of bacterial cell walls. This disruption leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and eventually leading to cell death .
Pharmacokinetics
The presence of the trifluoromethyl group in the compound suggests that it may have good bioavailability and metabolic stability .
Result of Action
The result of the action of this compound is the death of bacterial cells. By inhibiting the function of key enzymes involved in bacterial cell wall synthesis, the compound weakens the cell wall, leading to cell lysis and death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other substances, such as proteins or lipids, can potentially interact with the compound and affect its activity .
Biochemical Analysis
Biochemical Properties
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide has been found to interact with various biomolecules. It has been reported to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria . The compound’s activity is believed to be due to its interaction with specific molecular targets, with GlmU (N-acetylglucosamine-1-phophate-uridyltransferase), an enzyme involved in bacterial membrane synthesis, being a highly feasible one .
Cellular Effects
The effects of this compound on cells have been primarily studied in the context of its antimicrobial activity. The compound has been observed to cause significant disruption to bacterial cell membranes . This disruption is likely a key factor in the compound’s antimicrobial activity.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific enzymes in bacterial cells. As mentioned earlier, the compound is believed to interact with the enzyme GlmU, which plays a crucial role in bacterial membrane synthesis . By inhibiting this enzyme, the compound disrupts the normal function of the bacterial cell, leading to its antimicrobial effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene The phenylsulfonyl group is then introduced via sulfonylation using phenylsulfonyl chloride in the presence of a base such as pyridine
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing amides to amines.
Substitution: Nucleophiles such as Grignard reagents can be employed for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-3-(trifluoromethyl)benzamide
- N-(phenylsulfonyl)-N-[(trifluoromethyl)thio]benzenesulfonamide
- Trifluoromethyl ketones
Uniqueness
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide is unique due to its combination of a trifluoromethyl group, a phenylsulfonyl group, and a tetrahydroquinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O3S/c24-23(25,26)20-11-5-4-10-19(20)22(29)27-17-13-12-16-7-6-14-28(21(16)15-17)32(30,31)18-8-2-1-3-9-18/h1-5,8-13,15H,6-7,14H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPCZLNSWBJYEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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